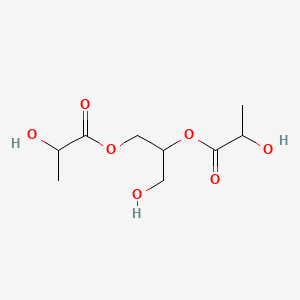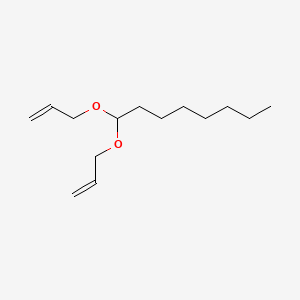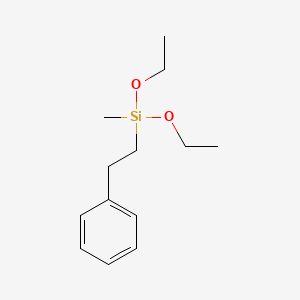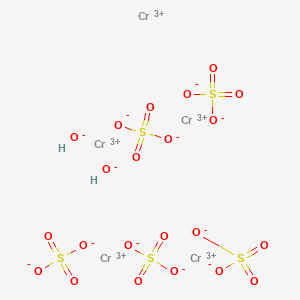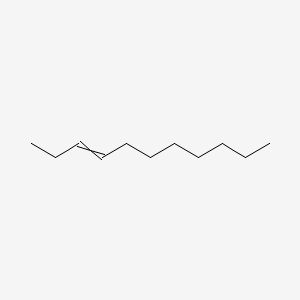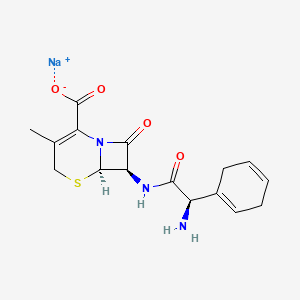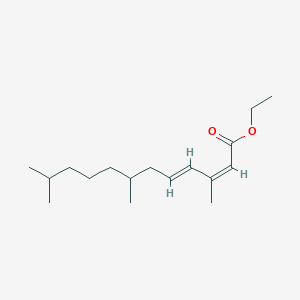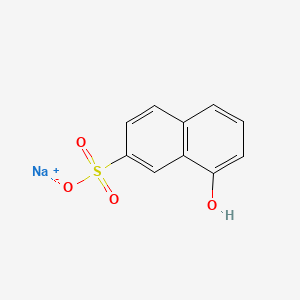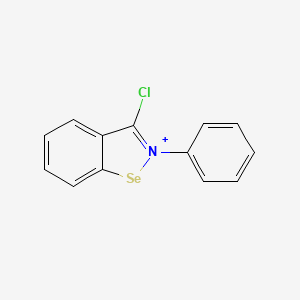
N-(2-Aminoethyl)-N'-isononylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N’-isononylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to an ethylene backbone, with one of the amino groups further substituted with an isononyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-isononylethylenediamine typically involves the reaction of ethylenediamine with isononyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of isononyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-isononylethylenediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials, ethylenediamine and isononyl chloride, are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N’-isononylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl halides are used as reagents, and the reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N’-isononylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N’-isononylethylenediamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to act as a nucleophile allows it to participate in various chemical reactions, thereby modulating the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar ethylenediamine backbone but with different substituents, leading to distinct chemical properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another ethylenediamine derivative with unique structural features and applications.
Uniqueness
N-(2-Aminoethyl)-N’-isononylethylenediamine is unique due to the presence of the isononyl group, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
93963-84-9 |
|---|---|
Molekularformel |
C13H31N3 |
Molekulargewicht |
229.41 g/mol |
IUPAC-Name |
N'-[2-(7-methyloctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-13(2)7-5-3-4-6-9-15-11-12-16-10-8-14/h13,15-16H,3-12,14H2,1-2H3 |
InChI-Schlüssel |
KQBAHCLSWALRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


